2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
The synthesis of 2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine with 2-chloro-2-fluoroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Scientific Research Applications
2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-2-fluoro-1-(piperidin-1-yl)ethan-1-one can be compared with other piperidine derivatives such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: Similar in structure but with a phenyl group instead of the chloro-fluoro substitution.
1-(2-Chloroethyl)piperidine: Contains a chloroethyl group instead of the chloro-fluoro substitution.
2-Chloro-1-(1-chlorocyclopropyl)ethanone: Contains a chlorocyclopropyl group instead of the piperidine ring
Properties
CAS No. |
321-77-7 |
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Molecular Formula |
C7H11ClFNO |
Molecular Weight |
179.62 g/mol |
IUPAC Name |
2-chloro-2-fluoro-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H11ClFNO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |
InChI Key |
UMQPEFYDSPOVDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(F)Cl |
Origin of Product |
United States |
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